5-Methoxyuracil
Overview
Description
5-Methoxyuracil is a methylated derivative of uracil, a component of RNA, where a methoxy group replaces a hydrogen atom at the 5-position of the uracil ring. This modification can potentially alter the compound's biological activity and its interaction with enzymes and other cellular components.
Synthesis Analysis
The synthesis of 5-Methoxyuracil derivatives has been explored in several studies. For instance, 5-methoxy-6-methyluracil and related compounds have been synthesized through alkylation reactions using dimethyl sulfate in aqueous-alkaline media, with the products confirmed by NMR spectroscopy . Additionally, 5-(substituted-methyl)-6-carbamoyluracils, which are structurally related to 5-Methoxyuracil, have been prepared from furo[3,4-d]pyrimidine derivatives followed by reactions with nucleophilic reagents such as secondary amines, alcohols, and sodium thiolates .
Molecular Structure Analysis
The molecular structure of 5-Methoxyuracil derivatives has been characterized using various spectroscopic techniques, including ^1H, ^13C, and ^15N NMR spectroscopy. These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
5-Methoxyuracil and its derivatives undergo nucleophilic substitution reactions, which are influenced by the structural features of the heterocycle. The reactivity is enhanced when the 1-position of the heterocycle can stabilize a negative charge, facilitating the formation of reactive intermediates such as 5-methenyluracil . These reactions are significant as they can lead to the formation of various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methoxyuracil derivatives, such as their acid-base equilibrium in solution, have been studied. Dissociation constants of these compounds in water have been determined, and the content of anionic forms in aqueous alkaline solutions has been calculated, providing insights into their behavior in different pH environments .
Relevant Case Studies
Several case studies highlight the potential applications of 5-Methoxyuracil derivatives. For example, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, demonstrating the role of methoxy groups in drug delivery systems . Additionally, the interaction of 5-trifluoromethyl derivatives of uracil with methoxyamine has been studied to understand the inhibition of thymidylate synthetase, an enzyme targeted by anticancer drugs .
Scientific Research Applications
Radiosensitization in Cancer Treatment
5-Methoxyuracil, in its derivative form as methoxyamine (Mx), has been investigated for its role in enhancing the cytotoxic effects of 5-Fluorouracil (5-FU) combined with gamma radiation in colon cancer cells. Studies have shown that methoxyamine, when combined with 5-FU, increases both cytotoxicity and DNA damage, thereby enhancing the radiosensitivity of colon cancer cells. This finding highlights the potential of 5-Methoxyuracil derivatives in improving cancer treatment outcomes (Khoei et al., 2017).
Drug Delivery Systems
Research has explored the use of methoxy-modified kaolinite as a novel carrier for anticancer drug 5-fluorouracil (5FU). The selective loading of 5FU into the interlayer space of methoxy-modified kaolinite demonstrated controlled release, which is beneficial for specific drug delivery, such as in the case of colon cancer treatments (Tan et al., 2017).
Synthesis of Nucleosides
The synthesis of various 5-methoxypyrimidine nucleosides, including 5-methoxyuridine and its derivatives, has been a subject of study. This synthesis process is crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Stout & Robins, 1972).
Photocycloaddition Studies
Studies on the photocycloaddition of cytosine to 5-methoxyuracil in dinucleotide model compounds have provided insights into the molecular interactions and potential applications in the field of molecular biology and biochemistry (Skalski et al., 1988).
Nanogel Development for Tumor Treatment
Research has been conducted on the development of methoxy polyethylene glycol grafted chitosan micelles as carriers for 5-fluorouracil, showing potential for effective anti-tumor activity. These micelles have shown controlled particle size and release effect, important for targeted drug delivery in cancer therapy (Fu et al., 2014).
High-Capacity Drug Loading
Another study focused on the high-capacity loading of 5-fluorouracil on methoxy-modified kaolinite, demonstrating the potential of methoxy-modified kaolinite as an efficient drug carrier, especially in the pharmaceutical industry (Tan et al., 2014).
Future Directions
properties
IUPAC Name |
5-methoxy-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXHQACBIUYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216424 | |
Record name | 5-Methoxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyuracil | |
CAS RN |
6623-81-0 | |
Record name | 5-Methoxyuracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6623-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyuracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6623-81-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxyuracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXYURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DD14XTQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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